n,n'-Dimethyl-n'-phenylacetohydrazide n,n'-Dimethyl-n'-phenylacetohydrazide
Brand Name: Vulcanchem
CAS No.: 42108-38-3
VCID: VC1967836
InChI: InChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3
SMILES: CC(=O)N(C)N(C)C1=CC=CC=C1
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

n,n'-Dimethyl-n'-phenylacetohydrazide

CAS No.: 42108-38-3

Cat. No.: VC1967836

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

n,n'-Dimethyl-n'-phenylacetohydrazide - 42108-38-3

Specification

CAS No. 42108-38-3
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name N,N'-dimethyl-N'-phenylacetohydrazide
Standard InChI InChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3
Standard InChI Key USQXDQIGDMWPML-UHFFFAOYSA-N
SMILES CC(=O)N(C)N(C)C1=CC=CC=C1
Canonical SMILES CC(=O)N(C)N(C)C1=CC=CC=C1

Introduction

Chemical Identity and Properties

N,N'-Dimethyl-N'-phenylacetohydrazide is characterized by specific identifiers and physicochemical properties that define its chemical behavior and potential applications. The compound consists of an acetohydrazide backbone with methyl groups attached to both nitrogen atoms and a phenyl group bonded to one of the nitrogen atoms.

Basic Identifiers

The compound can be identified through several standardized chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of N,N'-Dimethyl-N'-phenylacetohydrazide

ParameterValue
CAS Number42108-38-3
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
IUPAC NameN,N'-dimethyl-N'-phenylacetohydrazide
InChIInChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3
SMILESCC(=O)N(C)N(C)C1=CC=CC=C1

The compound is also known by alternative names including "n,n'-dimethyl-n'-phenylacetohydrazide" and appears in databases under identifiers such as MFCD00540528 .

Physicochemical Properties

The physicochemical properties of N,N'-Dimethyl-N'-phenylacetohydrazide are crucial for understanding its behavior in biological systems and chemical reactions. Table 2 summarizes these properties.

Table 2: Physicochemical Properties of N,N'-Dimethyl-N'-phenylacetohydrazide

PropertyValueReference
XLogP31.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass178.23 g/mol
Boiling PointNot determined
Melting PointNot determined

The compound exhibits moderate lipophilicity with an XLogP3 value of 1.6, suggesting a balance between water solubility and membrane permeability that could be advantageous for pharmaceutical applications .

Structural Characteristics and Chemical Behavior

Molecular Structure

N,N'-Dimethyl-N'-phenylacetohydrazide possesses a hybrid structure combining an acetohydrazide moiety with methyl and phenyl substituents. The central acetohydrazide group features an acyl portion (acetyl) connected to a hydrazine derivative. The compound's structure includes:

  • An acetyl group (CH₃CO-) providing the acyl portion

  • A hydrazide linkage (-CO-NH-N<) serving as the central backbone

  • Two methyl groups (-CH₃) attached to the nitrogen atoms

  • A phenyl ring connected to one of the nitrogen atoms

This structural arrangement gives the compound distinctive chemical behavior, particularly in terms of its hydrogen bonding capabilities and reactivity patterns.

Structural Analogs and Comparisons

Understanding N,N'-Dimethyl-N'-phenylacetohydrazide in the context of related compounds provides valuable insights into its potential properties and applications. Table 3 compares our target compound with selected structural analogs.

Table 3: Comparison of N,N'-Dimethyl-N'-phenylacetohydrazide with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesReference
N,N'-Dimethyl-N'-phenylacetohydrazideC₁₀H₁₄N₂OReference structure
N'-Methyl-N'-phenylacetohydrazideC₉H₁₂N₂OOne fewer methyl group; NH group present
N',N'-DiphenylacetohydrazideC₁₄H₁₄N₂OTwo phenyl groups instead of methyl groups
N-(1-cyclohexen-1-yl)-N'-methyl-N'-phenylacetohydrazideC₁₅H₂₀N₂OCyclohexenyl group replacing acetyl moiety

These structural variations significantly influence the compounds' physical properties, reactivity patterns, and potential biological activities. The presence or absence of methyl groups affects lipophilicity and hydrogen bonding capabilities, while substitution with phenyl or cyclohexenyl groups impacts steric properties and molecular recognition characteristics .

Spectroscopic Properties and Characterization

Spectral Data

Current Research Status and Future Directions

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